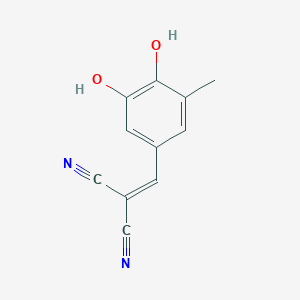

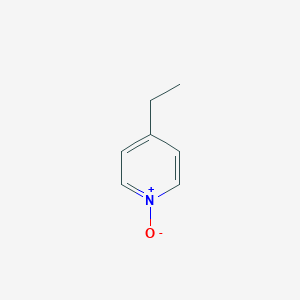

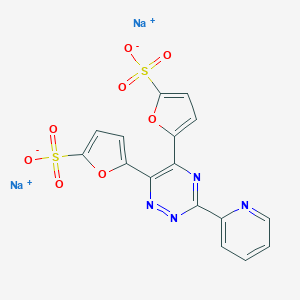

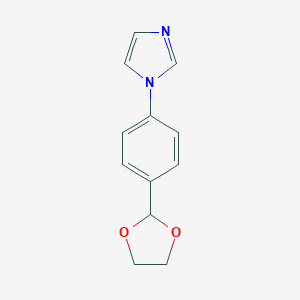

![molecular formula C13H17NO2 B140145 (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid CAS No. 54631-24-2](/img/structure/B140145.png)

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

Overview

Description

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Piperidine Derivatives : A study by Lau et al. (2002) describes a large-scale synthesis of 2-substituted-4-oxo-piperidine derivatives, showcasing the versatility of piperidine structures in chemical synthesis (Lau et al., 2002).

Conversion into Substituted Pyridines : Prostakov et al. (1970) detail the conversion of ethyl α-(1,2, 5-trimethyl-4-hydroxy-4-piperidyl)acetate into substituted pyridines, highlighting the transformation capabilities of piperidine-based compounds (Prostakov et al., 1970).

Derivation of Novel Compounds : The work of Cheesman et al. (1967) on the reaction of acetic anhydride with 1-nitroso-4-phenyl-4-piperidinol, leading to the formation of unique compounds, illustrates the potential of piperidine derivatives in the creation of novel chemical entities (Cheesman et al., 1967).

Applications in Drug Synthesis and Pharmacology

Potential in Cancer Treatment : An invention by ヘンリー,ジェームズ (2006) suggests the utility of a compound related to (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid in inhibiting Aurora kinase, demonstrating its potential application in cancer therapy (ヘンリー,ジェームズ, 2006).

Analgesic Effects of Derivatives : Research by Ahmadi & Mahmoudi (2005) on the synthesis of phencyclidine derivatives, which require piperidine rings, highlights their significance in producing compounds with analgesic properties (Ahmadi & Mahmoudi, 2005).

Methodological Advancements

Microwave-Assisted Synthesis : Sharma et al. (2003) reported an efficient microwave-assisted synthesis method for 3-phenylpropionic acids, demonstrating the efficiency of modern techniques in synthesizing derivatives of phenyl and piperidine (Sharma et al., 2003).

Mannich Reaction and Electrochemical Studies : The work by Naik et al. (2013) on synthesizing novel Mannich bases using a piperidine solution underlines the application of the Mannich reaction in creating new compounds with potential for electrochemical analysis (Naik et al., 2013).

Differentiating Synthesis Methods : Allen et al. (1992) investigated different methods for synthesizing phenyl-2-propanone, involving phenylacetic acid and piperidine, demonstrating the importance of differentiating synthesis techniques in forensic science (Allen et al., 1992).

Mechanism of Action

Target of Action

L-threo-Ritalinic Acid, also known as (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and noradrenaline transporters, which they inhibit .

Mode of Action

The compound works primarily as a dopamine and noradrenaline reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission . It also protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Biochemical Pathways

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding L-threo-Ritalinic Acid . This hydrolysis is catalyzed by carboxylesterase 1 (CES1A1), a serine esterase . In addition to this main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported, forming the p-hydroxy-, oxo-, and conjugated metabolites, respectively .

Pharmacokinetics

The pharmacokinetics of L-threo-Ritalinic Acid involves its formation from the parent drug, methylphenidate, through the action of CES1A1 . The threo enantiomers of methylphenidate are predominantly and rapidly hydrolyzed in the ester group via CES1A1 to the deesterified pharmacologically inactive metabolite L-threo-Ritalinic Acid . This metabolite has a half-life of 3–4 hours . The ratio between d-threo-Ritalinic Acid and d-threo-Methylphenidate in plasma at different time points and that between the AUCs of d-threo-Ritalinic Acid and d-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients .

Result of Action

Its formation plays a role in the metabolism and elimination of methylphenidate, thereby influencing the drug’s pharmacokinetics and overall therapeutic effect .

Action Environment

The action of L-threo-Ritalinic Acid is influenced by factors such as the expression of CES1A1, which is highly expressed in the liver, intestine, placenta, and brain . This enzyme exhibits six times higher enantioselectivity, preferring L-threo-enantiomer over D-threo-enantiomer, which logically has a longer half-life . Therefore, individual variations in CES1A1 expression and activity could potentially influence the metabolism of methylphenidate to L-threo-Ritalinic Acid and, consequently, the drug’s pharmacokinetics and therapeutic effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

L-threo-Ritalinic Acid is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This process involves interactions with enzymes and other biomolecules, which contribute to the biochemical reactions involving L-threo-Ritalinic Acid.

Molecular Mechanism

The molecular mechanism of L-threo-Ritalinic Acid primarily involves its formation through the hydrolysis of methylphenidate. This process is catalyzed by the enzyme CES1A1 located in the endoplasmic reticulum . As an inactive metabolite, L-threo-Ritalinic Acid does not exert direct effects at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of L-threo-Ritalinic Acid in laboratory settings are characterized by its rapid formation and degradation. Following the administration of methylphenidate, L-threo-Ritalinic Acid is rapidly formed and has a half-life of 3–4 hours . Its stability, degradation, and long-term effects on cellular function are subject to the dynamics of methylphenidate metabolism.

Metabolic Pathways

The primary metabolic pathway involving L-threo-Ritalinic Acid is the hydrolysis of methylphenidate, catalyzed by the enzyme CES1A1 . This process results in the formation of L-threo-Ritalinic Acid, which is then subject to further metabolism and excretion.

Subcellular Localization

The subcellular localization of L-threo-Ritalinic Acid is not well defined due to its nature as a small, diffusible molecule. Its formation occurs in the endoplasmic reticulum, where the enzyme CES1A1 is located . Following its formation, it may diffuse to other compartments or be excreted from the cell.

Properties

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129389-68-0 | |

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is L-threo-Ritalinic Acid formed in the body?

A: L-threo-Ritalinic Acid is primarily formed through the metabolism of D-threo-methylphenidate (the active component of the drug Ritalin) in the body. This metabolic conversion is mainly facilitated by esterases present in human plasma. []

Q2: Why is it important to study the individual enantiomers of threo-methylphenidate and their metabolites?

A: Studying the individual enantiomers, like L-threo-Ritalinic Acid, helps researchers understand the specific pharmacological activity and metabolic pathways of each form. This is crucial because enantiomers can exhibit different biological effects. For instance, research indicates that the D-enantiomer of threo-methylphenidate is primarily responsible for the therapeutic effects in treating ADHD. [] Understanding the enantiospecific properties can lead to the development of more targeted and effective medications.

Q3: What analytical techniques are used to study L-threo-Ritalinic Acid?

A: High-performance liquid chromatography (HPLC) is a key technique used to separate and quantify L-threo-Ritalinic Acid, especially in biological samples like plasma. Researchers often employ chiral stationary phases in HPLC to distinguish between the enantiomers of ritalinic acid. [] Additionally, the development of Carbon-11 labeled forms of threo-methylphenidate enables researchers to study its distribution and interaction with the brain using positron emission tomography (PET). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

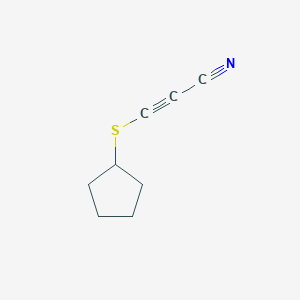

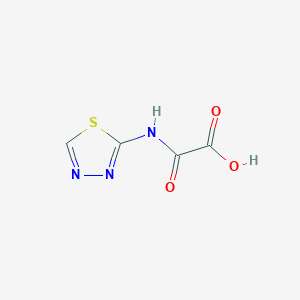

![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)